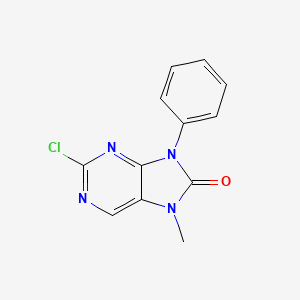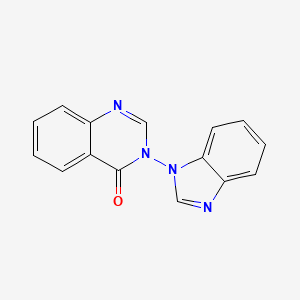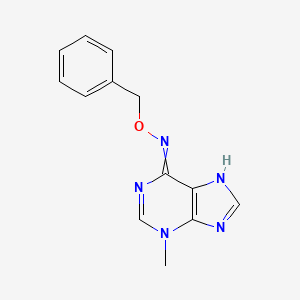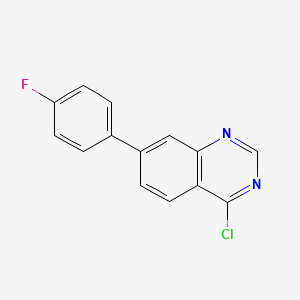
2-Chloro-7-methyl-9-phenyl-7,9-dihydro-8H-purin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available purine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Methylation: Methylation at the 7-position can be performed using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3), thiols (RSH), and alcohols (ROH) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.
科学研究应用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly as an antiviral or anticancer agent.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, inhibiting or modifying their activity. The molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-Chloroadenine: Another chlorinated purine with potential biological activity.
7-Methylguanine: A methylated purine with roles in DNA and RNA.
9-Phenylxanthine: A phenyl-substituted purine with potential medicinal applications.
Uniqueness
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other purines.
属性
CAS 编号 |
89743-87-3 |
|---|---|
分子式 |
C12H9ClN4O |
分子量 |
260.68 g/mol |
IUPAC 名称 |
2-chloro-7-methyl-9-phenylpurin-8-one |
InChI |
InChI=1S/C12H9ClN4O/c1-16-9-7-14-11(13)15-10(9)17(12(16)18)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
AMYHGLGAXCMWEP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)


![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)




